molecular formula C5H3ClFN B044960 2-Chloro-5-fluoropyridine CAS No. 31301-51-6

2-Chloro-5-fluoropyridine

Cat. No. B044960
CAS RN: 31301-51-6
M. Wt: 131.53 g/mol
InChI Key: QOGXQLSFJCIDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

2-Chloro-5-fluoropyridine participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).

Scientific Research Applications

  • Organic Synthesis & Catalysis : It is a highly volatile, weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989). This includes its use in the selective functionalization of pyridines, which is crucial for creating various organic compounds (Stroup et al., 2007).

  • Medicinal Chemistry : It serves as a valuable building block for medicinal chemistry research. For example, derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine are used to synthesize pentasubstituted pyridines, important in drug development (Wu et al., 2022).

  • Radiopharmaceuticals : It is involved in the synthesis of fluorine-18 labeled compounds for Positron Emission Tomography (PET). For instance, diaryliodonium salts with fluoropyridines improve stability and potential for PET applications (Carroll et al., 2007).

  • Catalysis & Fluorination : It's used in catalytic systems for fluorination, such as converting 2-chloropyridine to 2-fluoropyridine using MgO catalysts, demonstrating potential for new catalytic fluorination systems (Cochon et al., 2010).

  • Environmental Applications : 2-Chloro-5-fluoropyridine and its derivatives also play a role in environmental chemistry. For instance, the photolytic degradation of chloro and fluoropyridines in wastewaters indicates potential for treatment processes (Stapleton et al., 2006).

Safety And Hazards

2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXQLSFJCIDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382306
Record name 2-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoropyridine

CAS RN

31301-51-6
Record name 2-Chloro-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoropyridine
Reactant of Route 2
2-Chloro-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoropyridine

Citations

For This Compound
41
Citations
ES Hand, DC Baker - Synthesis, 1989 - thieme-connect.com
… The highly volatile, weakly basic 2-chloro-5-fluoropyridine (3), prepared by diazotization of 5-amino-2-chloropyridinc (1) with isoamyl nitrite/tetrafluoroboric acid followed by thermolysis (…
Number of citations: 16 www.thieme-connect.com
R Puttreddy, C von Essen, A Peuronen, M Lahtinen… - …, 2018 - pubs.rsc.org
Ten coordination complexes obtained through a facile reaction between 2,5-dihalopyridines and copper(II) chloride (CuCl2) are characterized using single crystal X-ray diffraction. Two …
Number of citations: 25 pubs.rsc.org
R Puttreddy, C von Essen… - European Journal of …, 2018 - Wiley Online Library
… Attempts to obtain crystals with 2-chloro-5-fluoropyridine were unsuccessful. In all complexes, the Cu II ion binds to two 2,5-dihalopyridine ligands and has centrosymmetric N 2 Br 2 …
MC Liu, MZ Luo, DE Mozdziesz, TS Lin† 1… - … and Nucleic Acids, 2001 - Taylor & Francis
… 2-Chloro-5-fluoropyridine (9), a highly volatile substance, … trifluoroacetic acid to give 2-chloro-5-fluoropyridine-N-oxide (… to give the desired 4-amino-2-chloro-5-fluoropyridine (12). N-…
Number of citations: 28 www.tandfonline.com
RN Dhital, C Kamonsatikul, E Somsook… - Catalysis Science & …, 2013 - pubs.rsc.org
… The fluoro-substituted 2-chloro-5-fluoropyridine (1g) coupled at 45 C, giving 2g in 94% yield after 24 h (entry 7). The positional effect of nitrogen in chloroquinolines was also studied …
Number of citations: 45 pubs.rsc.org
BE Petel, M Purak, EM Matson - Synlett, 2018 - thieme-connect.com
… While the reaction of 2-chloro-5-fluoropyridine took 2.5 hours to reach completion, the use of a more electron-withdrawing trifluoromethyl group accelerated the reaction rate substantially…
Number of citations: 9 www.thieme-connect.com
K Sakthivel, PD Cook - Tetrahedron letters, 2005 - Elsevier
This paper describes the ready preparation of 3,6-difluoro-3-deazapurine (4,7-difluoroimidazo[4,5-c]pyridine). This novel base was glycosylated under mild conditions using three …
Number of citations: 17 www.sciencedirect.com
A Jackson, BB Guilbert, SD Plant, J Goggi… - Bioorganic & medicinal …, 2013 - Elsevier
… 2-Chloro-5-fluoropyridine-6-carboxylic acid was coupled to ethyl 5-((methylamino)methyl)-1H-imidazole-4-carboxylate using N,N′-carbonyldiimidazole. Cyclisation using sodium …
Number of citations: 19 www.sciencedirect.com
M Balkenhohl, P Knochel - SynOpen, 2018 - thieme-connect.com
… Thus, 2-chloro-5-fluoropyridine 135 can be treated with TMP 2 Mn·4LiCl 2 (THF, 0 C, 4 h), leading to the bis-pyridylmanganese species 136. After the addition of chloranil (1 equiv) at –…
Number of citations: 46 www.thieme-connect.com
A Ghosh, JA Walker Jr, A Ellern, LM Stanley - ACS Catalysis, 2016 - ACS Publications
… Ni-catalyzed α-heteroarylation of 2b with 2-chloro-5-fluoropyridine forms the heteroarylated ketone 7b in 82% yield with 98% ee. α-Heteroarylation of 2b with electron-deficient …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.